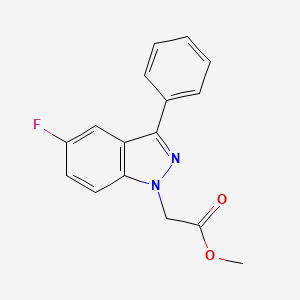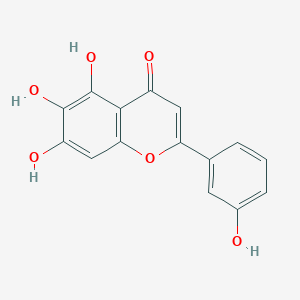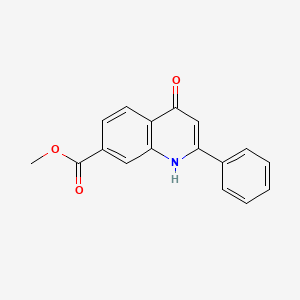
7-Quinolinecarboxylic acid, 4-hydroxy-2-phenyl-, methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-hydroxy-2-phenylquinoline-7-carboxylate is a quinoline derivative known for its diverse applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a quinoline core substituted with a hydroxyl group, a phenyl group, and a carboxylate ester group. The presence of these functional groups contributes to its chemical reactivity and biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-hydroxy-2-phenylquinoline-7-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzophenone with diethyl ethoxymethylenemalonate in the presence of a base, followed by cyclization and esterification to yield the desired product . The reaction conditions often include the use of solvents such as ethanol or toluene and catalysts like p-toluenesulfonic acid to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of methyl 4-hydroxy-2-phenylquinoline-7-carboxylate may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing waste and energy consumption. The use of automated reactors and advanced purification techniques, such as crystallization and chromatography, ensures the efficient production of high-quality compounds .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-hydroxy-2-phenylquinoline-7-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The carbonyl group in the ester can be reduced to form alcohols.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents used in these reactions.
Substitution: Electrophilic reagents like bromine or nitric acid can be used to introduce substituents onto the phenyl ring.
Major Products Formed
The major products formed from these reactions include quinone derivatives, alcohols, and substituted phenyl derivatives, each with distinct chemical and biological properties .
Aplicaciones Científicas De Investigación
Methyl 4-hydroxy-2-phenylquinoline-7-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound exhibits antimicrobial and anticancer properties, making it a candidate for drug development.
Medicine: It is investigated for its potential therapeutic effects in treating various diseases, including infections and cancer.
Mecanismo De Acción
The mechanism of action of methyl 4-hydroxy-2-phenylquinoline-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes involved in cellular processes, leading to the disruption of metabolic pathways. For example, it may inhibit topoisomerases, enzymes critical for DNA replication and repair, thereby exerting its anticancer effects . Additionally, its antimicrobial activity may result from the disruption of bacterial cell wall synthesis or protein function .
Comparación Con Compuestos Similares
Similar Compounds
4-Hydroxyquinoline: Shares the quinoline core but lacks the phenyl and carboxylate ester groups.
2-Phenylquinoline: Similar structure but without the hydroxyl and carboxylate ester groups.
Quinoline-7-carboxylate: Contains the carboxylate ester group but lacks the hydroxyl and phenyl groups.
Uniqueness
Methyl 4-hydroxy-2-phenylquinoline-7-carboxylate is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the hydroxyl group enhances its solubility and reactivity, while the phenyl group contributes to its stability and interaction with biological targets. The carboxylate ester group allows for further chemical modifications, making it a versatile compound for various applications.
Propiedades
Número CAS |
825620-22-2 |
|---|---|
Fórmula molecular |
C17H13NO3 |
Peso molecular |
279.29 g/mol |
Nombre IUPAC |
methyl 4-oxo-2-phenyl-1H-quinoline-7-carboxylate |
InChI |
InChI=1S/C17H13NO3/c1-21-17(20)12-7-8-13-15(9-12)18-14(10-16(13)19)11-5-3-2-4-6-11/h2-10H,1H3,(H,18,19) |
Clave InChI |
GSAWVSUQLRKNAX-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC2=C(C=C1)C(=O)C=C(N2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


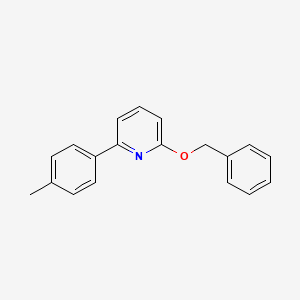
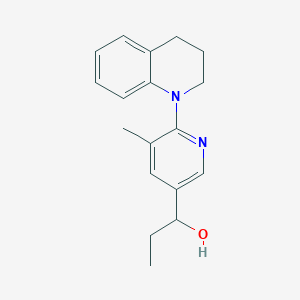
![3-Amino-6-[3-(trifluoromethyl)pyridin-2-yl]pyrazine-2-carboxylic acid](/img/structure/B11844628.png)
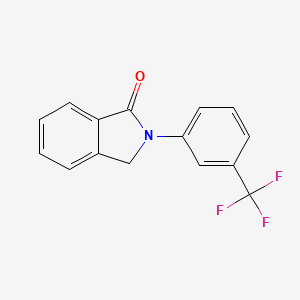
![Ethyl 6-benzyl-6-azaspiro[2.5]octane-1-carboxylate](/img/structure/B11844632.png)
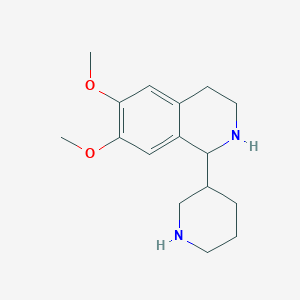
![Benzenamine, N-[(2-methoxy-1-naphthalenyl)methylene]-4-methyl-](/img/structure/B11844647.png)

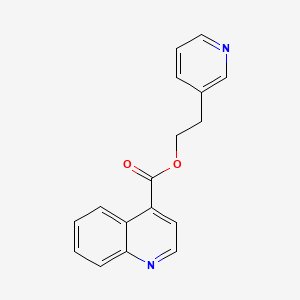
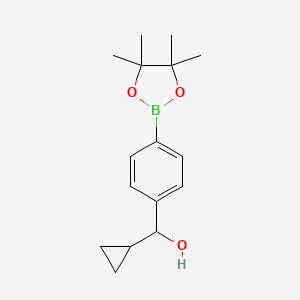
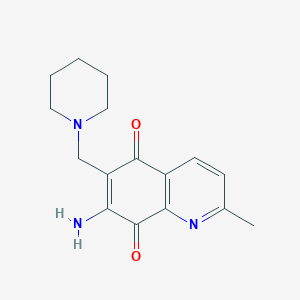
![3-Bromo-2-(dichloromethyl)imidazo[1,2-A]pyridine](/img/structure/B11844706.png)
